(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a 4-fluorophenyl acetate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The isoxazole ring, for example, is a heterocycle that can participate in various reactions such as ring-opening or electrophilic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the compound .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound has been shown to exhibit potent growth inhibition properties against various human cancer cell lines . For instance, similar compounds have shown IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound can effectively inhibit the growth of these cancer cells.
Advantages and Limitations for Lab Experiments
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 can be a useful tool for studying the role of FAAH and endocannabinoids in various physiological processes. This compound 10-2474 can be used to increase endocannabinoid levels and assess the downstream effects on pain, inflammation, mood, and other parameters. This compound 10-2474 can also be used to test the specificity and selectivity of other FAAH inhibitors. However, the use of this compound 10-2474 in lab experiments should be done with caution given the potential safety risks and ethical considerations.
Future Directions
The clinical trial disaster of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 has highlighted the need for more rigorous safety and efficacy testing of FAAH inhibitors and other novel drugs. Future research should focus on developing safer and more effective FAAH inhibitors that can be used to treat chronic pain and other disorders. Future research should also explore the role of endocannabinoids and cannabinoid receptors in various physiological processes and diseases. The development of new tools and techniques for studying endocannabinoid signaling can provide insights into the complex interactions between the endocannabinoid system and other molecular pathways.
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications. The inhibition of FAAH by this compound 10-2474 leads to an increase in endocannabinoid levels, which can modulate pain, inflammation, and mood. This compound 10-2474 has shown promise in preclinical models of neuropathic pain, anxiety, and depression. However, the clinical trial disaster has cast doubt on the safety and efficacy of FAAH inhibitors as a class.
Safety and Hazards
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5/c20-14-4-1-12(2-5-14)7-19(22)23-10-15-9-17(26-21-15)13-3-6-16-18(8-13)25-11-24-16/h1-6,8-9H,7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCBMFJLYLXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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